C16H10ClF2N3O2S
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Overview
Description
- It appears as a pale yellow to yellow solid, soluble in organic solvents but nearly insoluble in water.
- At high temperatures, it decomposes, and it is flammable and unstable.
- The primary application of difenoconazole-alcohol is in controlling fungal diseases on various crops, including wheat, rice, corn, vegetables, and fruits.
- Its mode of action involves inhibiting esterase-like substances in fungal cells, effectively suppressing fungal growth .
Difenoconazole-alcohol: is a broad-spectrum fungicide and plant protectant.
Preparation Methods
- Difenoconazole-alcohol is typically synthesized through chemical processes.
- The specific synthetic route involves reactions such as bromination of phenol and subsequent reactions with hydrazine.
- Oxidation, deprotection, and substitution steps lead to the final product.
- As an organic synthetic pesticide, it possesses some toxicity, so proper personal protective measures are essential during handling.
Chemical Reactions Analysis
- Difenoconazole-alcohol undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include hydrazine, bromine, and protective groups.
- Major products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
- In chemistry: Used as a model compound for studying fungicides and their mechanisms.
- In biology: Investigated for its impact on fungal cell membranes and enzymes.
- In medicine: Limited applications, but research explores its potential in antifungal therapies.
- In industry: Widely employed in agriculture for crop protection.
Mechanism of Action
- Difenoconazole-alcohol inhibits fungal growth by targeting esterases.
- It disrupts key cellular processes, affecting membrane integrity and enzyme function.
- Molecular targets include fungal enzymes involved in lipid metabolism.
Comparison with Similar Compounds
- Difenoconazole-alcohol’s uniqueness lies in its broad-spectrum activity.
- Similar compounds include other triazole-based fungicides like tebuconazole and propiconazole.
Remember that while difenoconazole-alcohol is effective, proper handling and adherence to safety guidelines are crucial.
Properties
Molecular Formula |
C16H10ClF2N3O2S |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
2-chloro-5-[3-[(3,5-difluorophenyl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C16H10ClF2N3O2S/c17-13-2-1-11(7-12(13)15(23)24)22-14(20-21-16(22)25)5-8-3-9(18)6-10(19)4-8/h1-4,6-7H,5H2,(H,21,25)(H,23,24) |
InChI Key |
BOSWDQRBEIQURG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NNC2=S)CC3=CC(=CC(=C3)F)F)C(=O)O)Cl |
Origin of Product |
United States |
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